molecular formula C9H15NO5S B1443124 tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate CAS No. 1108658-38-3

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Cat. No.: B1443124
CAS No.: 1108658-38-3
M. Wt: 249.29 g/mol
InChI Key: SHRAAPJUZKMNEU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate: is a chemical compound with the molecular formula C₉H₁₅NO₅S and a molecular weight of 249.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a formylcyclopropyl group, and a sulfonylcarbamate moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate involves several steps:

    Formation of the cyclopropyl group: The cyclopropyl group is typically formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate undergoes various chemical reactions:

Scientific Research Applications

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can be compared with other similar compounds, such as:

Biological Activity

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a compound with significant potential in organic synthesis and pharmaceutical research. Its unique structure, featuring a tert-butyl group and a cyclopropyl ring, contributes to its stability and reactivity, which are crucial for various biological applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₉H₁₅N₁O₅S
  • Molecular Weight : 249.28 g/mol
  • Structure : The compound includes a tert-butyl group that enhances solubility and stability, making it suitable for diverse chemical applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the cyclopropyl sulfonamide.
  • Protection of the amine group using the tert-butoxycarbonyl (Boc) strategy.
  • Subsequent reactions to introduce the formyl group.

This multi-step synthesis is essential to ensure the stability and reactivity required for biological testing.

Research indicates that compounds like this compound may interact with biological systems through various mechanisms, including:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites that could lead to altered physiological responses.

Case Studies

A selection of studies has been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Activity :
    • A study investigated the antibacterial properties of related carbamate derivatives, revealing significant inhibitory effects against various bacterial strains. The structural similarities suggest that this compound may exhibit comparable activity .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. Further research is needed to assess whether this compound has similar effects .
  • Pharmacokinetics :
    • Studies on related sulfonamide compounds indicate favorable absorption and distribution profiles. Understanding these parameters for this compound will be crucial for its development as a therapeutic agent .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameStructureBiological ActivityNotes
Tert-butyl (1-formylcyclopentyl)carbamateStructureModerate antibacterial activitySimilar backbone
Tert-butyl N-propylsulfamoylcarbamateStructureAnticancer propertiesDifferent steric effects
Tert-butyl (1-formylcyclopropanecarboxylic acid)StructurePotentially higher polarity affecting solubilityContains carboxylic acid

Properties

IUPAC Name

tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRAAPJUZKMNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of compound 79 (100 mg, 0.39 mmol) in DCM (2 mL) was added pyridinium chlorochromate (130 mg, 0.60 mmol). The mixture was stirred at room temperature for 16 hrs and was filtered through a silica gel column with DCM, and the organic solution was concentrated under reduced pressure to yield compound 80 in 66% yield.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
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tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
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